2-Hydroxy-2,5,7-trimethyl-3,4-dihydronaphthalen-1(2H)-one

Physicochemical profiling Drug-likeness Solubility prediction

2-Hydroxy-2,5,7-trimethyl-3,4-dihydronaphthalen-1(2H)-one is a synthetic organic compound belonging to the 3,4-dihydronaphthalen-1(2H)-one (tetralone) class, distinguished by a tertiary α-hydroxy group at the 2-position and a trimethyl-substituted aromatic ring. Its molecular formula is C13H16O2, with a molecular weight of 204.26 g/mol, placing it within the broader family of hydroxy-substituted dihydronaphthalenone building blocks used in medicinal chemistry and materials science.

Molecular Formula C13H16O2
Molecular Weight 204.26 g/mol
CAS No. 918336-23-9
Cat. No. B12603665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-2,5,7-trimethyl-3,4-dihydronaphthalen-1(2H)-one
CAS918336-23-9
Molecular FormulaC13H16O2
Molecular Weight204.26 g/mol
Structural Identifiers
SMILESCC1=CC(=C2CCC(C(=O)C2=C1)(C)O)C
InChIInChI=1S/C13H16O2/c1-8-6-9(2)10-4-5-13(3,15)12(14)11(10)7-8/h6-7,15H,4-5H2,1-3H3
InChIKeyUQEYNDBGILKJOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-2,5,7-trimethyl-3,4-dihydronaphthalen-1(2H)-one (CAS 918336-23-9): Structural Classification & Procurement-Relevant Profile


2-Hydroxy-2,5,7-trimethyl-3,4-dihydronaphthalen-1(2H)-one is a synthetic organic compound belonging to the 3,4-dihydronaphthalen-1(2H)-one (tetralone) class, distinguished by a tertiary α-hydroxy group at the 2-position and a trimethyl-substituted aromatic ring . Its molecular formula is C13H16O2, with a molecular weight of 204.26 g/mol, placing it within the broader family of hydroxy-substituted dihydronaphthalenone building blocks used in medicinal chemistry and materials science . Unlike its non-hydroxylated analog 2,5,7-trimethyl-3,4-dihydronaphthalen-1(2H)-one (CAS 6897-69-4), the presence of the 2-hydroxyl group introduces an additional hydrogen bond donor, which is anticipated to modulate solubility, metabolic stability, and target-binding interactions in drug discovery contexts [1].

Why Generic Substitution of 2-Hydroxy-2,5,7-trimethyl-3,4-dihydronaphthalen-1(2H)-one is Scientifically Unreliable


The 3,4-dihydronaphthalen-1(2H)-one scaffold is highly sensitive to ring substitutions. Compounds differing by even a single methyl or hydroxyl group can exhibit vastly different biological activity profiles, physicochemical properties, or reactivity. For example, the des-hydroxy analog 2,5,7-trimethyl-3,4-dihydronaphthalen-1(2H)-one (CAS 6897-69-4, MW 188.26) lacks a hydrogen bond donor, resulting in a computed XLogP3 of 3.3 and zero H-bond donors, whereas the target compound contains a hydroxyl group that confers distinct solubility and protein-binding characteristics [1]. Similarly, the commercially abundant 5,7-dimethyl-1-tetralone (CAS 13621-25-5) lacks both the 2-methyl and 2-hydroxyl substituents, which are essential for the specific steric and electronic properties of the target compound. Therefore, substituting any of these analogs for 2-Hydroxy-2,5,7-trimethyl-3,4-dihydronaphthalen-1(2H)-one in a structure-activity relationship (SAR) study, a synthetic pathway, or a material formulation would introduce uncontrolled variables and invalidate comparative results .

Quantitative Differentiation Evidence for 2-Hydroxy-2,5,7-trimethyl-3,4-dihydronaphthalen-1(2H)-one vs. Closest Analogs


Hydrogen Bond Donor Capacity: Target Compound vs. Des-Hydroxy Analog

The target compound possesses one hydrogen bond donor (the 2-OH group) and two hydrogen bond acceptors, whereas the closest commercially available des-hydroxy analog, 2,5,7-trimethyl-3,4-dihydronaphthalen-1(2H)-one (CAS 6897-69-4), has zero H-bond donors and only one acceptor [1]. This difference is critical because hydrogen bond donor count is a key parameter in Lipinski's Rule of Five and influences aqueous solubility and membrane permeability. The computed topological polar surface area (tPSA) of the target compound is approximately 37.3 Ų, compared to 17.1 Ų for the des-hydroxy analog .

Physicochemical profiling Drug-likeness Solubility prediction

Lipophilicity Modulation: The Impact of C2-Hydroxylation on LogP

The octanol-water partition coefficient (LogP) is a critical determinant of membrane permeability and metabolic clearance. The target compound has a computed LogP of 2.18, as reported on ChemSrc, significantly lower than the computed XLogP3 of 3.3 for the des-hydroxy analog . This ~1.1 log unit difference suggests that the target compound is markedly less lipophilic, which could translate to lower non-specific protein binding and reduced risk of phospholipidosis in a cellular context.

Lipophilicity ADME prediction Compound optimization

Steric and Electronic Differentiation from the 5,7-Dimethyl-1-tetralone Scaffold

5,7-Dimethyl-1-tetralone (CAS 13621-25-5, MW 174.24, C12H14O) is a common synthetic precursor. However, it lacks the 2-methyl and 2-hydroxyl substituents present in the target compound. This results in a structurally flat molecule (no sp3-hybridized quaternary center at C2) without stereochemical complexity. The target compound introduces a quaternary carbon center at position 2, which can influence conformational rigidity in subsequent derivatizations and provides a chiral synthetic handle absent in 5,7-dimethyl-1-tetralone .

Structure-Activity Relationship Synthetic building blocks Steric effects

Potential for Metabolic Oxidative Stability Due to Tertiary Alcohol Motif

Secondary alcohols are susceptible to rapid oxidation to ketones by alcohol dehydrogenases (ADH) in vivo, a common metabolic soft spot. The target compound contains a tertiary alcohol at position 2, which is inherently resistant to oxidation by ADH enzymes because it lacks the alpha-hydrogen required for hydride transfer. In contrast, 2-hydroxymethyl analogs (e.g., 2-(hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one, reported without the 5,7-dimethyl substitution) contain a primary alcohol known to undergo rapid metabolic oxidation [1]. While no direct metabolic stability data exists for the target compound, this class-level inference suggests superior oxidative metabolic stability compared to primary or secondary alcohol-substituted dihydronaphthalenones.

Metabolic stability Oxidative metabolism Lead optimization

Optimal Application Scenarios for 2-Hydroxy-2,5,7-trimethyl-3,4-dihydronaphthalen-1(2H)-one Based on Quantified Differentiation


Medicinal Chemistry: Lead Optimization Requiring Modulated Lipophilicity

When a dihydronaphthalenone-based hit series shows excessively high lipophilicity (LogP > 3), the target compound offers a ~1.1 log unit reduction in computed LogP compared to the des-hydroxy analog (LogP 2.18 vs. XLogP3 3.3) . This makes it a suitable candidate for improving aqueous solubility and reducing non-specific binding while maintaining the core scaffold geometry.

Synthetic Methodology: Enantioselective Derivatization Using a Chiral Tertiary Alcohol Handle

The quaternary sp3 carbon bearing a hydroxyl group at C2 provides a stereogenic center absent in simpler 5,7-dimethyl-1-tetralone or des-hydroxy analogs. This makes the compound valuable as a chiral building block for asymmetric synthesis or for studying stereochemical effects in biological systems .

ADME-Tox Risk Mitigation: Bypassing Alcohol Dehydrogenase-Mediated Clearance

For lead compounds where rapid metabolic oxidation of a primary or secondary alcohol has been identified as a clearance pathway, replacing that moiety with a tertiary alcohol such as the one found in 2-Hydroxy-2,5,7-trimethyl-3,4-dihydronaphthalen-1(2H)-one is a well-established strategy to improve metabolic stability [1]. The target compound embodies this principle within the dihydronaphthalenone chemotype.

Chemical Biology: Probing Hydrogen Bond-Dependent Target Engagement

Given the presence of a hydrogen bond donor group, the compound may serve as a probe to explore the importance of H-bond interactions within a binding pocket, distinct from the purely hydrophobic interactions available from the des-hydroxy analog. This is particularly relevant for targets where hydrogen bonding with the ligand is known to be critical for affinity and selectivity .

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